The Strategic Utility of 4-Amino-1H-indazol-3-ol Hydrochloride in Targeted Drug Discovery
The Strategic Utility of 4-Amino-1H-indazol-3-ol Hydrochloride in Targeted Drug Discovery
Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. Among its functionalized derivatives, 4-Amino-1H-indazol-3-ol hydrochloride (CAS 1956354-41-8) emerges as a highly versatile, bifunctional building block. This technical guide explores the structural dynamics, physicochemical properties, and target engagement logic of this compound. Furthermore, we provide a self-validating experimental protocol for its regioselective functionalization, empowering researchers to leverage this intermediate in complex drug design workflows.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 4-Amino-1H-indazol-3-ol hydrochloride, researchers must first understand the causality behind its physical state and dynamic isomerism.
The free base form of this molecule () [1] features a highly electron-rich aromatic system due to the synergistic electron-donating effects of the 4-amino and 3-hydroxyl groups. This electron density makes the free base highly susceptible to rapid air oxidation, leading to degradation and batch-to-batch inconsistency.
The Causality of the Hydrochloride Salt: Supplying the compound as a hydrochloride salt () [2] is a deliberate formulation choice. Protonation of the primary amine withdraws electron density from the aromatic ring, significantly enhancing oxidative stability and shelf-life. Additionally, the salt form drastically improves aqueous solubility, a critical parameter for biological assays and polar solvent reactions.
Quantitative Property Summary
The following table consolidates the computed and experimental physicochemical parameters critical for structure-based drug design [3]:
| Property | Value |
| Compound Name | 4-Amino-1H-indazol-3-ol hydrochloride |
| CAS Registry Number | 1956354-41-8 |
| Free Base CAS | 89792-08-5 |
| Molecular Formula | C₇H₈ClN₃O (C₇H₇N₃O · HCl) |
| Molecular Weight | 185.61 g/mol |
| Topological Polar Surface Area (TPSA) | 81.0 Ų |
| Hydrogen Bond Donors | 3 (Excluding HCl) |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Tautomerism and Reactivity
In solution, the 3-hydroxyindazole core exists in a dynamic tautomeric equilibrium with its 1H-indazol-3(2H)-one form. This tautomerization dictates the molecule's behavior as both a hydrogen bond donor and acceptor, and governs the nucleophilicity of its functional groups.
Tautomeric equilibrium and primary reactive vectors of the 4-amino-1H-indazol-3-ol scaffold.
Target Engagement: The Indazole Pharmacophore
In kinase inhibitor design, the indazole ring is a classic bioisostere for the adenine ring of ATP. The logic behind selecting the 4-amino-1H-indazol-3-ol scaffold lies in its precise spatial arrangement of hydrogen-bonding vectors.
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Bidentate Hinge Binding: The N1-H and N2 atoms act as a perfect donor-acceptor pair, forming robust hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.
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Solvent Channel Extension: The 4-amino group is strategically positioned to project out of the ATP-binding pocket toward the solvent-exposed channel or the DFG-out allosteric pocket. This allows medicinal chemists to append bulky, solubilizing, or target-specific moieties (via amides or ureas) without disrupting the core hinge interaction.
Bidentate hinge-binding logic of the indazole core within kinase active sites.
Experimental Methodology: Regioselective Functionalization
Because 4-Amino-1H-indazol-3-ol possesses multiple nucleophilic sites (N1, N2, O3, and N4), achieving regioselective functionalization is a common bottleneck.
The following protocol details the regioselective N4-acylation of the scaffold. The causality of the method relies on kinetic versus thermodynamic control: The primary C4-amine is a softer, superior nucleophile compared to the C3-hydroxyl group. By using a mild base (DIPEA) and an activated ester (via HATU), acylation occurs kinetically at the amine.
To ensure this is a self-validating system , the protocol incorporates a mild basic workup. If any over-reaction occurs (yielding the N4,O3-diacylated byproduct), the basic workup selectively hydrolyzes the unstable O-acyl ester, reverting it to the desired N4-monoacylated product while leaving the robust N4-amide intact.
Step-by-Step Protocol: Regioselective N4-Amide Coupling
Reagents Required:
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4-Amino-1H-indazol-3-ol hydrochloride (1.0 eq)
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Target Carboxylic Acid (1.1 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous DMF
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Potassium carbonate (
), 1M aqueous solution
Workflow:
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Salt Dissociation & Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes to generate the active ester.
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Nucleophilic Addition: In a separate vial, suspend 4-Amino-1H-indazol-3-ol hydrochloride (1.0 eq) in DMF and add the remaining DIPEA (1.5 eq) to neutralize the HCl salt, liberating the free base in situ.
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Coupling: Dropwise add the free-based indazole solution to the activated ester mixture. Stir at room temperature for 2–4 hours. Monitor via LC-MS.
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Self-Validating Quench (Byproduct Clearance): Once the primary amine is consumed, add 5 volumes of 1M aqueous
and stir vigorously for 30 minutes. Mechanism: This step intentionally cleaves any transient O-acylation at the C3 position, ensuring absolute N4-regioselectivity. -
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over
, and concentrate under reduced pressure. Purify via reverse-phase HPLC.
Workflow for the regioselective N4-acylation with self-validating byproduct clearance.
Conclusion
4-Amino-1H-indazol-3-ol hydrochloride is far more than a simple chemical catalog item; it is a meticulously designed pharmacophore vector. By utilizing the hydrochloride salt to bypass the oxidative instability of the free base, and by exploiting the kinetic nucleophilicity of the C4-amine over the C3-hydroxyl, drug development professionals can efficiently synthesize highly targeted, hinge-binding therapeutic candidates.
